Acetoxyethyltris(dimethylamino)silane
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Vue d'ensemble
Description
Acetoxyethyltris(dimethylamino)silane is a chemical compound with the formula C10H25N3O2Si . It is used as a chemical intermediate and for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C10H25N3O2Si . Detailed structural analysis would require more specific data or computational modeling .Chemical Reactions Analysis
Aminosilanes, including this compound, are used as precursors in atomic layer deposition (ALD) processes . The surface reactions of different aminosilane precursors have been studied over hydroxyl-terminated surfaces .Applications De Recherche Scientifique
Synthesis and Structural Analysis : Tris[2-(dimethylamino)phenyl]silane compounds, closely related to Acetoxyethyltris(dimethylamino)silane, have been synthesized and structurally characterized, providing insights into bond characteristics and molecular structures (Kawachi, Tanaka, & Tamao, 1997).
Surface Modification and Silylation : Monofunctional (dimethylamino)silanes, similar to this compound, are utilized as silylating agents for the modification of silicon dioxide surfaces, showcasing their application in surface chemistry (Szabó et al., 1984).
Chemical Vapor Deposition (CVD) : Tris(dimethylamino)silane (TDMAS), a compound structurally related to this compound, has been used in chemical vapor deposition processes for the synthesis of silicon oxynitride and silicon nitride films, highlighting its role in thin-film fabrication (Boudreau et al., 1993).
Environmental Applications : Research on tris(dimethylamino)silane (TDMAS) demonstrates its use as an environmentally friendly precursor in the low-pressure chemical vapor deposition of silicon nitride films (Levy et al., 1996).
Atomic Layer Deposition (ALD) : Studies on the dissociative chemisorption of tris(dimethylamino)silane on hydroxylated SiO2 surfaces provide insights into its application in atomic layer deposition, relevant to the development of silicon-based films (Li et al., 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Acetoxyethyltris(dimethylamino)silane is a chemical intermediate . It is primarily used in the atomic layer deposition (ALD) of silicon oxide over the tungsten oxide substrate . The primary targets of this compound are the reactive sites on the substrate during the ALD process .
Mode of Action
this compound interacts with its targets through surface reactions. In the ALD process, the precursors are added to the ALD reactor and all the reactive sites on the substrate are consumed . The remaining precursors are purged out by inert gas or vacuum . This reaction cycle leads to the limiting growth rate, and thus ALD is widely used for a high quality of thin film deposition over various shapes of substrates at a nanometer scale .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the deposition of silicon oxide over the tungsten oxide substrate
Result of Action
The result of this compound’s action is the deposition of highly conformal and uniform thin films for advanced semiconductor devices . This is critical for the development of ALD processes and the design of ALD precursors to meet the required properties of thin films .
Propriétés
IUPAC Name |
2-[tris(dimethylamino)silyl]ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3O2Si/c1-10(14)15-8-9-16(11(2)3,12(4)5)13(6)7/h8-9H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKLXOYLHLFFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](N(C)C)(N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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